molecular formula C11H7Cl2NO2S B1417220 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1094293-77-2

2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid

Cat. No. B1417220
M. Wt: 288.1 g/mol
InChI Key: UZKQYIRJKQFPBU-UHFFFAOYSA-N
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Description

The compound is a derivative of phenylacetic acid, which is a type of non-steroidal anti-inflammatory drug (NSAID) . It has a role as a non-narcotic analgesic, an antipyretic, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, a xenobiotic, an environmental contaminant, a drug allergen and a non-steroidal anti-inflammatory drug .


Synthesis Analysis

While specific synthesis information for this compound was not found, similar compounds such as Diclofenac have been synthesized and characterized by physico-chemical analysis, spectral methods, TGA/DTA and X-Ray diffraction studies .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as crystallography, Hirshfeld surface, QTAIM and NCIPlots . The addition of two chlorine groups in the ortho position of the phenyl ring locks the ring in maximal torsion which is related to increased potency .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 2,4-Dichlorophenylacetic acid has a molecular weight of 205.03 g/mol .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : A study discussed the synthesis of a related compound, focusing on its structural characterization through various techniques like FT-IR, NMR spectroscopy, and X-ray diffraction, highlighting the importance of these methods in understanding the molecular structure of such compounds (Aydin et al., 2010).

Biological Interactions and Receptor Binding

  • Receptor Binding Studies : Research on compounds structurally related to 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid, like SR 27897, has provided insights into their interaction with human receptors. This has implications for understanding the pharmacological characteristics of such compounds (Gouldson et al., 2000).

Chemical Reactivity and Stability

  • Chemical Reactivity : A study focused on the gas-phase elimination of acetic acid from similar compounds, providing insights into their chemical reactivity and stability. This research is fundamental to understanding how these compounds behave under different conditions (August et al., 1986).

Photodegradation Studies

  • Photo-degradation Analysis : Investigating the photo-degradation behavior of similar compounds, this research offers valuable data on how these compounds degrade under light exposure, which is crucial for their storage and handling (Wu et al., 2007).

Anticancer Potential

  • Anticancer Activity : Studies have explored the anticancer activity of derivatives of thiazole compounds, demonstrating their potential effectiveness against various cancer cell lines. This research is key to developing new therapeutic agents (Ravinaik et al., 2021).

properties

IUPAC Name

2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2S/c12-8-3-1-2-7(10(8)13)11-14-6(5-17-11)4-9(15)16/h1-3,5H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKQYIRJKQFPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid

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